
Anti-neuroinflammation agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-neuroinflammation agent 1 is a potent compound known for its ability to regulate neuroinflammation. Neuroinflammation is a critical factor in the progression of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound has shown significant promise in modulating the inflammatory response within the central nervous system, thereby offering potential therapeutic benefits for these conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-neuroinflammation agent 1 involves several steps. One of the primary synthetic routes includes the derivatization of 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may include steps such as nitration, reduction, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production process. Additionally, ensuring the compound’s stability and consistency is crucial for large-scale manufacturing .
化学反应分析
Types of Reactions
Anti-neuroinflammation agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized compounds, depending on the substituents introduced .
科学研究应用
Anti-neuroinflammation agent 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of neuroinflammation and the development of new anti-inflammatory agents.
Biology: The compound is employed in cellular and molecular biology to investigate the pathways involved in neuroinflammation and neuroprotection.
Medicine: this compound is being explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes
作用机制
The mechanism of action of Anti-neuroinflammation agent 1 involves the modulation of microglial cell polarization. The compound promotes the shift of microglial cells from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is mediated through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome and the downregulation of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, the compound enhances the production of anti-inflammatory cytokines like interleukin-10 .
相似化合物的比较
Anti-neuroinflammation agent 1 can be compared with other anti-neuroinflammatory agents such as benzoylacetonitriles and lignan derivatives. While benzoylacetonitriles also exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, this compound is unique in its ability to modulate microglial polarization. Lignan derivatives, on the other hand, inhibit the mitogen-activated protein kinase (MAPK) pathway and cyclooxygenase-2 (COX-2) expression, which are different targets compared to this compound .
List of Similar Compounds
- Benzoylacetonitriles
- Lignan derivatives
- Palmitoylethanolamide
- Glucagon-like peptide 1 receptor agonists
属性
分子式 |
C22H20ClF6N3O3 |
|---|---|
分子量 |
523.9 g/mol |
IUPAC 名称 |
4-[3,5-bis(trifluoromethyl)phenyl]-9,11-dimethoxy-1,4,5,6-tetrahydro-[1]benzoxepino[5,4-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C22H19F6N3O3.ClH/c1-32-13-8-15(33-2)17-16(9-13)34-4-3-14-18(30-20(29)31-19(14)17)10-5-11(21(23,24)25)7-12(6-10)22(26,27)28;/h5-9,18H,3-4H2,1-2H3,(H3,29,30,31);1H |
InChI 键 |
VTPDBLPFNQSYBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C3=C(CCO2)C(N=C(N3)N)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


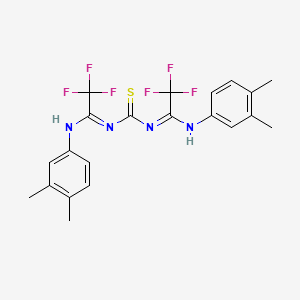
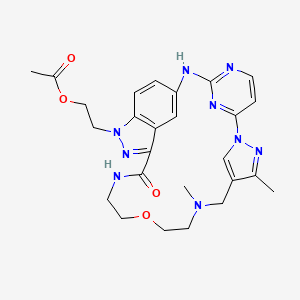

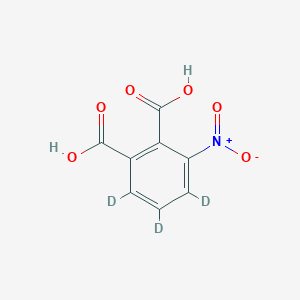
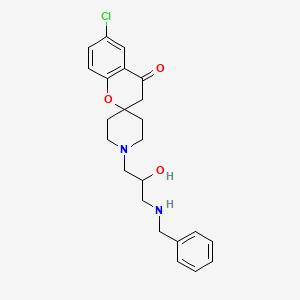

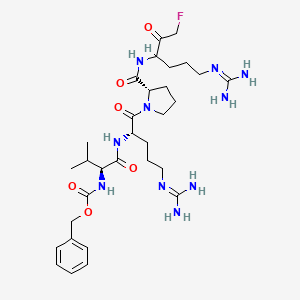
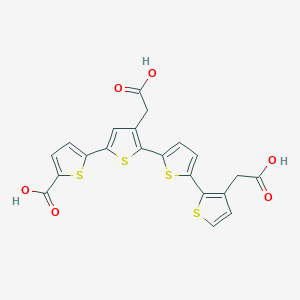

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
